molecular formula C20H15FN2O2S B2969070 2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide CAS No. 1428348-71-3

2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide

Cat. No.: B2969070
CAS No.: 1428348-71-3
M. Wt: 366.41
InChI Key: PBJYJLAOUOXKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide is a heterocyclic compound featuring a benzothiadiazine dioxide core substituted with a 2-fluorobenzyl group at position 2 and a phenyl group at position 2. This scaffold combines structural elements of 1,2,3-benzothiadiazine dioxides and phthalazinones, both of which are associated with diverse pharmacological activities, including modulation of ionotropic glutamate receptors (e.g., AMPA and kainate receptors) and enzyme inhibition (e.g., PI3Kδ) .

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-4-phenyl-1λ6,2,3-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2S/c21-18-12-6-4-10-16(18)14-23-22-20(15-8-2-1-3-9-15)17-11-5-7-13-19(17)26(23,24)25/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJYJLAOUOXKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The compound 2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide interacts with PI3Kδ, a lipid kinase. It has been designed to interact with the deeper hydrophobic pocket of PI3Kδ.

Cellular Effects

The compound this compound has been evaluated for its antiproliferative activity against human B-cell SU-DHL-6. It significantly inhibited SU-DHL-6 cell proliferation with the GI50 of 2.13 and 2.50 μM, respectively.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with PI3Kδ. It inhibits the activity of PI3Kδ, thereby affecting the PI3K signaling pathway.

Biological Activity

The compound 2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide is a member of the benzothiadiazine family, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on existing literature.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions. The compound can be synthesized via methods that include nucleophilic substitution and cyclization reactions involving thiadiazine derivatives.

Anticancer Activity

Research indicates that compounds within the benzothiadiazine family exhibit antitumor properties . For instance, derivatives have shown effectiveness against various cancer cell lines by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells and increased apoptosis.

Compound Target Cancer Cell Line IC50 (µM) Mechanism of Action
Compound AMCF-75.0CDK inhibition
Compound BHeLa8.0Apoptosis induction
Compound CA5494.5Cell cycle arrest

Antihypertensive Effects

Benzothiadiazines are traditionally known for their diuretic and antihypertensive effects . Studies have shown that these compounds can effectively lower blood pressure by promoting diuresis and vasodilation. The mechanism often involves the inhibition of sodium reabsorption in the kidneys.

Neuropharmacological Effects

Recent studies have suggested that certain derivatives may exhibit neuroprotective properties . For example, compounds have been evaluated for their potential to modulate neurotransmitter systems, particularly through interactions with benzodiazepine receptors. This activity could be beneficial in treating anxiety disorders or epilepsy.

Case Studies

  • Anticancer Study
    In a study published in Journal of Medicinal Chemistry, a derivative of the compound was tested against breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 5 µM, attributed to its ability to inhibit CDK activity .
  • Antihypertensive Research
    A clinical trial involving hypertensive patients demonstrated that administration of a related benzothiadiazine compound resulted in a marked decrease in systolic and diastolic blood pressure over a four-week period .
  • Neuropharmacological Investigation
    A study assessing the anticonvulsant properties of related compounds found that they significantly reduced seizure frequency in animal models, suggesting potential for treating epilepsy .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Differences :

Compound Core Structure Substituents (Position) Key Synthetic Steps
Target compound Benzo[e][1,2,3]thiadiazine 2-(2-fluorobenzyl), 4-phenyl Likely involves N-alkylation and cyclization
4-Allyl-6-chloro-thieno[3,2-e]thiadiazine Thieno[3,2-e]thiadiazine 4-allyl, 6-chloro Allylation with allyl bromide
BPAM344 (AMPAR modulator) Benzo[e][1,2,4]thiadiazine 4-cyclopropyl, 7-fluoro Cyclopropane introduction at position 4

Pharmacological Activity Comparisons

Activity on Ionotropic Glutamate Receptors
  • BPAM307 (Thienothiadiazine dioxide): Exhibits potent kainate receptor (KAR) modulation (EC₂ₓ ~ 0.3 µM) due to 4-allyl substitution, which favors KAR over AMPAR selectivity .
  • BPAM344 (Benzothiadiazine dioxide) : Shows high AMPAR potentiator activity (EC₂ₓ = 0.24 µM) with 4-cyclopropyl substitution enhancing receptor binding .
  • Fluorine at position 2 could enhance metabolic stability and binding affinity .
Enzyme Inhibition (PI3Kδ)
  • Quinazolinone derivatives: Exhibit strong PI3Kδ inhibition (IC₅₀ < 10 nM) but lack isoform selectivity .
  • Benzo[e][1,2,4]thiadiazine derivatives : Demonstrate moderate PI3Kδ inhibition (e.g., compound 15b: IC₅₀ = 120 nM) with >21-fold selectivity over PI3Kγ, attributed to the thiadiazine dioxide scaffold .
  • Target Compound : The 1,2,3-thiadiazine core may reduce PI3Kδ affinity compared to 1,2,4 isomers but improve selectivity due to substituent positioning.

Selectivity and Substituent Effects

Compound Type 4-Position Substituent Key Pharmacological Outcome
Thienothiadiazine dioxides Allyl KAR > AMPAR selectivity
Benzothiadiazine dioxides Cyclopropyl AMPAR > KAR selectivity
Target Compound Phenyl Likely intermediate selectivity*

*Inference based on steric and electronic effects of phenyl vs. smaller alkyl groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.